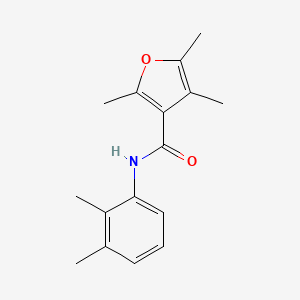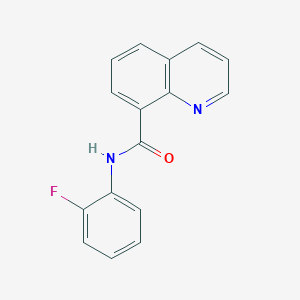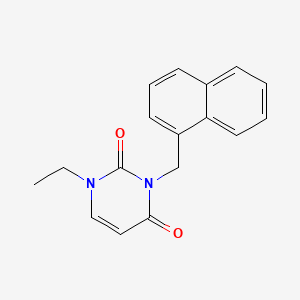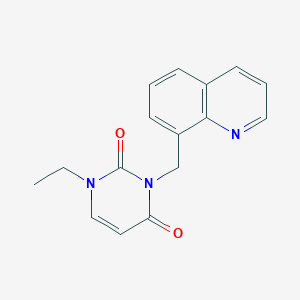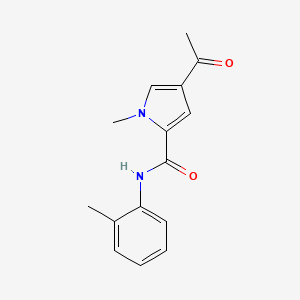![molecular formula C13H12N2OS B7473018 N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)
N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide is a compound that features a thiazole ring, a phenyl group, and a cyclopropanecarboxamide moiety. Thiazole derivatives are known for their diverse biological activities and are integral in various pharmaceutical applications
Preparation Methods
The synthesis of N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and cyclopropanecarboxamide groups. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the cyclopropanecarboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity . The compound may inhibit or activate biochemical pathways, leading to its observed biological effects . For example, it can inhibit the phosphorylation of certain kinases, affecting cell signaling pathways .
Comparison with Similar Compounds
N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-12(9-1-2-9)15-11-5-3-10(4-6-11)13-14-7-8-17-13/h3-9H,1-2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGFASQRXKXCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
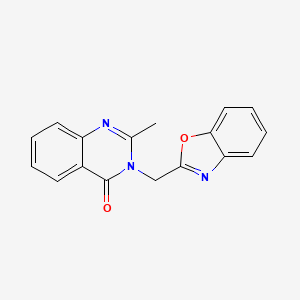
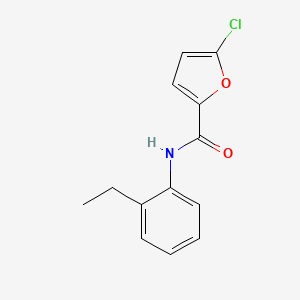
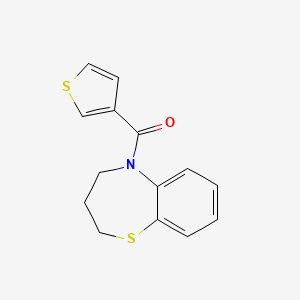

![3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)
